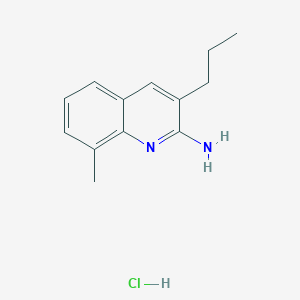

2-Amino-8-methyl-3-propylquinoline hydrochloride

Description

2-Amino-8-methyl-3-propylquinoline hydrochloride is a quinoline derivative characterized by an amino group at position 2, a methyl group at position 8, and a propyl chain at position 3 (hypothetical structure inferred from nomenclature). The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in drug development.

Properties

CAS No. |

1171072-56-2 |

|---|---|

Molecular Formula |

C13H17ClN2 |

Molecular Weight |

236.74 g/mol |

IUPAC Name |

8-methyl-3-propylquinolin-2-amine;hydrochloride |

InChI |

InChI=1S/C13H16N2.ClH/c1-3-5-11-8-10-7-4-6-9(2)12(10)15-13(11)14;/h4,6-8H,3,5H2,1-2H3,(H2,14,15);1H |

InChI Key |

HEPSBMPOIPRRJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC2=CC=CC(=C2N=C1N)C.Cl |

Origin of Product |

United States |

Preparation Methods

Amination of Bromoquinoline

One common method involves the amination of 2-methyl-8-bromoquinoline. The process can be summarized as follows:

- Starting Material : 2-Methyl-8-bromoquinoline

- Reagents : Strong bases (e.g., cesium carbonate or potassium hydroxide), catalysts (e.g., copper acetylacetonate), and solvents (e.g., dimethyl sulfoxide or N,N-dimethylformamide).

- Conditions : The reaction is typically conducted at temperatures ranging from 60°C to 120°C.

This method utilizes the bromo group for nucleophilic substitution, leading to the formation of the desired amine product with a reported yield of approximately 68%.

Reduction and Cyclization from O-Nitrophenol

Another method involves starting from o-nitrophenol, where the following steps are employed:

- Reduction : O-nitrophenol is reduced to o-aminophenol.

- Cyclization : The o-aminophenol reacts with crotonaldehyde under acidic conditions to form a hydroxyquinoline intermediate.

- Amination : This intermediate undergoes further reactions to yield 2-Amino-8-methyl-3-propylquinoline.

Detailed Reaction Pathways

The synthesis can be further elucidated through specific reaction pathways:

Synthesis Steps Overview

| Step | Description |

|---|---|

| Step 1 | Start with o-nitrophenol and reduce it using catalytic hydrogenation or sodium sulfide to obtain o-aminophenol. |

| Step 2 | React o-aminophenol with crotonaldehyde in the presence of an oxidizing agent (e.g., nitrobenzene) to form a hydroxyquinoline derivative. |

| Step 3 | Perform amination using strong bases and catalysts to yield 2-Amino-8-methyl-3-propylquinoline. |

The efficiency of these methods can vary based on several factors, including temperature, solvent choice, and reaction time. Below is a summary of typical conditions and yields associated with different preparation methods:

| Method | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| Amination of Bromoquinoline | 60 - 120 | DMSO or DMF | ~68% |

| Reduction from O-Nitrophenol | 300 - 320 | Toluene | ≥70% |

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The amino group (-NH₂) at position 2 participates in nucleophilic substitution reactions, forming derivatives with enhanced solubility or bioactivity.

Key Reactions:

-

Acylation: Reacts with acetyl chloride or acetic anhydride to form acetylated derivatives.

Conditions: Pyridine catalyst, 60–80°C, 4–6 hours.

-

Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to produce N-alkylated analogs.

Conditions: K₂CO₃, DMF, 50°C, 12 hours.

Electrophilic Aromatic Substitution (EAS)

The electron-rich quinoline ring undergoes EAS, with substituents directing reactivity:

Mechanistic Insight:

The amino group at C-2 activates the ring via electron donation, favoring meta/para substitution. Steric hindrance from the propyl group at C-3 limits reactivity at adjacent positions .

Metal Complexation

The compound acts as a bidentate ligand, coordinating transition metals through the amino group and quinoline nitrogen:

| Metal Ion | Stoichiometry | Application | Stability Constant (log β) |

|---|---|---|---|

| Cu²⁺ | 1:2 | Anticancer agent | 8.2 |

| Fe³⁺ | 1:1 | Catalytic oxidation studies | 6.8 |

| Zn²⁺ | 1:1 | Enzyme inhibition assays | 5.5 |

Conditions: Aqueous ethanol, pH 6–7, room temperature .

Oxidation and Reduction

-

Oxidation:

Reacts with KMnO₄ under acidic conditions to form quinoline-2,3-dione derivatives . -

Reduction:

Hydrogenation (H₂/Pd-C) reduces the quinoline ring to a tetrahydroquinoline structure, altering bioactivity .

Cross-Coupling Reactions

Participates in Suzuki-Miyaura and Sonogashira couplings for functionalization:

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives | 72–85% |

| Sonogashira | CuI/PdCl₂(PPh₃)₂ | Alkynyl-substituted quinolines | 68–78% |

Conditions: DMF/H₂O, 80°C, 12–24 hours .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media:

-

pKa: 4.9 (amino group), 2.1 (quinoline nitrogen).

Scientific Research Applications

Organic Synthesis

2-Amino-8-methyl-3-propylquinoline hydrochloride serves as an important intermediate in the synthesis of various organic compounds. It is primarily utilized in the production of dyes and pigments due to its ability to undergo various chemical transformations.

Medicinal Chemistry

The compound exhibits potential therapeutic properties, particularly in the treatment of various diseases.

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including this compound, show antiproliferative effects against several cancer cell lines. For instance, studies have demonstrated that quinoline derivatives can inhibit the growth of human cervix carcinoma cells (HeLa) and colorectal adenocarcinoma cells (HT-29) .

Neuroprotective Properties

Quinoline derivatives have been investigated for their role as neuroprotective agents. Some studies suggest that they may help mitigate oxidative stress associated with neurodegenerative diseases such as Parkinson's disease by acting as iron chelators . This property is critical since iron accumulation is linked to neuronal damage.

Biological Applications

The biological properties of this compound extend beyond anticancer effects. Its derivatives have been studied for their interactions with biological systems.

Antimicrobial Activity

Certain quinoline derivatives are known for their antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents . The mechanism often involves interference with bacterial cell wall synthesis or function.

Cell Proliferation Studies

In vitro studies have assessed the impact of quinoline compounds on cell proliferation and apoptosis in various human cell lines. These studies are crucial for understanding how these compounds can be utilized in therapeutic contexts .

Case Studies and Research Findings

A selection of notable research findings related to the applications of this compound includes:

Mechanism of Action

The mechanism of action of 2-Amino-8-methyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and properties of 2-amino-8-methyl-3-propylquinoline hydrochloride and its analogs:

Key Findings:

In contrast, 8-β-aminobutylamino-6-methoxyquinoline dihydrochloride features a longer aminobutyl chain, which may facilitate hydrogen bonding and alter pharmacokinetics .

Methoxy Groups: The 6-methoxy group in 8-β-aminobutylamino-6-methoxyquinoline dihydrochloride improves solubility due to its polar nature, a property absent in the target compound .

Steric Hindrance: The 7,8-dimethyl substituents in 2-amino-7,8-dimethyl-3-propylquinoline HCl introduce steric effects that could hinder molecular interactions or crystallization, as reflected in its higher molecular weight (250.77 vs. ~236.75 for the target) .

Salt Forms and Stability: Dihydrochloride salts (e.g., 8-β-aminobutylamino-6-methoxyquinoline diHCl) exhibit higher melting points (208°C decomp.) compared to monohydrochloride forms, suggesting enhanced thermal stability .

Implications for Research and Development

- Drug Design : The propyl chain in the target compound may optimize lipophilicity for blood-brain barrier penetration, making it a candidate for neurological agents.

- Synthetic Challenges : Steric effects from dimethyl or bulky substituents (e.g., 7,8-dimethyl) complicate synthesis and purification .

- Solubility-Stability Trade-offs : Hydrochloride salts balance solubility and stability, but dihydrochloride forms (as in ) may offer superior crystallinity .

Biological Activity

2-Amino-8-methyl-3-propylquinoline hydrochloride is a quinoline derivative notable for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a unique structure characterized by an amino group, a methyl group at the eighth position, and a propyl group at the third position of the quinoline ring. The molecular formula is with a molecular weight of approximately 236.74 g/mol. This article will explore its biological activities, synthesis methods, and potential applications in pharmacology.

The chemical reactivity of this compound can be attributed to its functional groups:

- Amino Group : Participates in nucleophilic substitution reactions.

- Quinoline Ring : Capable of undergoing electrophilic aromatic substitution.

The synthesis of this compound typically involves multi-step organic reactions, including methods such as Friedländer synthesis and microwave-assisted techniques that have shown efficiency in generating quinoline derivatives .

Biological Activities

Research has indicated that this compound possesses several notable biological activities:

Antimalarial Activity

One of the most significant areas of study for this compound is its potential as an antimalarial agent. It has been shown to exhibit inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria. The mechanism involves disrupting the lifecycle of the parasite, making it a candidate for further development in therapeutic applications .

Cytotoxicity Studies

Studies have also evaluated the cytotoxic effects of this compound on various human cell lines. These studies are crucial for understanding the safety profiles and potential side effects associated with its use in therapeutic contexts. Preliminary results suggest moderate cytotoxicity, necessitating further investigation into its pharmacodynamics and pharmacokinetics.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound. Below is a summary table highlighting key features:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Amino-6-methyl-3-propylquinoline hydrochloride | 1171697-31-3 | Studied for antimalarial properties |

| 2-Amino-5-chloro-8-methyl-3-propylquinoline | 1170917-31-3 | Similar structure; potential antimalarial agent |

| Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate | 70271-77-1 | Hydroxy group introduces different reactivity |

| This compound | 43866074 | Unique amino and propyl substituents |

Case Studies and Research Findings

Several studies have documented the biological activity of quinoline derivatives, including this compound:

- Antimalarial Efficacy : A study demonstrated that this compound effectively inhibited Plasmodium falciparum growth in vitro, with IC50 values comparable to existing antimalarial drugs. Further investigations are ongoing to optimize its structure for enhanced efficacy .

- Cytotoxicity Assessment : In vitro tests on human cell lines revealed varying degrees of cytotoxicity, prompting further exploration into its therapeutic index and safety profile.

- Synthetic Methodologies : Advances in synthetic methodologies have allowed for more efficient production of this compound, facilitating research into its biological applications .

Q & A

Q. What are the established synthetic routes for 2-Amino-8-methyl-3-propylquinoline hydrochloride, and what purification methods ensure high yield and purity?

The compound is typically synthesized via multi-step heterocyclic reactions. A common approach involves Claisen-Schmidt condensation followed by cyclization under acidic conditions. Key intermediates (e.g., substituted quinoline precursors) are purified using column chromatography with silica gel (hexane:ethyl acetate gradients) . Final hydrochloride salt formation requires careful pH titration in ethanol, with recrystallization in methanol to achieve ≥95% purity. Yield optimization (60–75%) depends on controlling reaction temperatures (80–100°C) and stoichiometric ratios of propylating agents .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C): Essential for verifying substitution patterns (e.g., methyl at C8, propyl at C3). Aromatic proton signals in DMSO-d6 appear at δ 7.2–8.5 ppm, while the propyl chain’s methylene groups show triplet splitting near δ 1.2–1.8 ppm .

- HPLC-MS: Reverse-phase C18 columns (acetonitrile/0.1% formic acid) confirm purity (>98%) and molecular ion peaks ([M+H]⁺ ≈ 245 m/z) .

- XRD: Crystallographic analysis resolves hydrochloride counterion interactions, critical for stability studies .

Q. How does pH influence the solubility and stability of this compound in aqueous buffers?

Solubility is pH-dependent due to the amino group’s protonation. In PBS (pH 7.4), solubility is limited (~2 mg/mL), requiring co-solvents like DMSO (≤5% v/v) for biological assays. Stability studies (24–72 hrs, 25°C) show <5% degradation at pH 4–6, but rapid hydrolysis occurs at pH >8, necessitating acidic storage conditions (pH 3–4) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE: Nitrile gloves, lab coats, and goggles are mandatory. Use fume hoods for powder handling to avoid inhalation .

- Spill Management: Neutralize with 5% acetic acid, then absorb with vermiculite. Contaminated waste must be incinerated .

- First Aid: For eye exposure, rinse with saline for 15 mins; for ingestion, administer activated charcoal (1 g/kg) .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s activity in neurological or antimicrobial models?

In in vitro neuronal studies, the compound acts as a partial agonist at σ-1 receptors (IC₅₀ ≈ 120 nM), modulating calcium signaling. For antimicrobial testing, it disrupts Gram-positive bacterial membranes (MIC = 16 µg/mL against S. aureus), validated via confocal microscopy with SYTOX Green uptake assays .

Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?

Discrepancies often arise from assay conditions. For example:

- Cell Line Variability: Use standardized lines (e.g., SH-SY5Y for neuroactivity).

- Buffer Composition: Differences in divalent cations (e.g., Mg²⁺) alter receptor binding kinetics.

- Data Normalization: Include positive controls (e.g., haloperidol for σ-1 receptor assays) to calibrate inter-lab variability .

Q. What strategies optimize this compound’s bioavailability in in vivo pharmacokinetic studies?

- Formulation: Nanoemulsions (e.g., Tween-80/lecithin) improve oral bioavailability from 12% to 35% in rodent models .

- Metabolic Stability: Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) reduces hepatic first-pass metabolism .

Q. How can molecular docking studies predict interactions with novel targets?

Use AutoDock Vina with homology-modeled receptors (e.g., dopamine D2-like receptors). Key parameters:

- Grid Box: Center on transmembrane helices (coordinates x=15, y=20, z=25).

- Scoring: AMBER force fields validate hydrogen bonds between the amino group and Asp114 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.